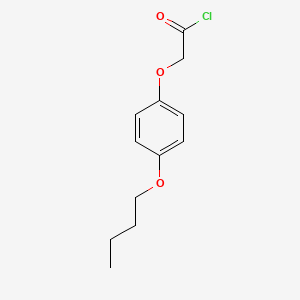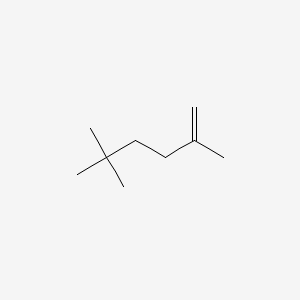
2,5,5-Trimethyl-1-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C₉H₁₈. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by its IUPAC name, 1-Hexene, 2,5,5-trimethyl-.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-1-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,5,5-trimethyl-1-hexanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of isobutene with isobutylene in the presence of a strong acid catalyst like hydrofluoric acid.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,5,5-Trimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Hydrogenation: The double bond in this compound can be hydrogenated to form 2,5,5-trimethylhexane.
Halogenation: It reacts with halogens such as chlorine or bromine to form dihalogenated products.
Polymerization: Under specific conditions, it can undergo polymerization to form polyalkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Hydrogenation: Typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Halogenation: Halogenation reactions often use halogen gases (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Hydrogenation: 2,5,5-Trimethylhexane.
Halogenation: Dihalogenated alkanes.
Aplicaciones Científicas De Investigación
2,5,5-Trimethyl-1-hexene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,5,5-Trimethyl-1-hexene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which further reacts to form the final oxidized product.
Hydrogenation: The double bond is reduced by the addition of hydrogen atoms, facilitated by the metal catalyst.
Halogenation: The double bond reacts with halogen molecules, forming a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalogenated product.
Comparación Con Compuestos Similares
2,5,5-Trimethyl-1-hexene can be compared with other similar alkenes, such as:
1-Hexene: A straight-chain alkene with a similar molecular formula but without branching.
2-Methyl-1-pentene: A branched alkene with a different branching pattern.
3,3-Dimethyl-1-butene: Another branched alkene with a different structure.
Uniqueness
This compound is unique due to its specific branching pattern, which influences its physical and chemical properties, such as boiling point, reactivity, and steric effects in reactions.
Propiedades
IUPAC Name |
2,5,5-trimethylhex-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h1,6-7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQMYJAPIDGHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338012 |
Source


|
| Record name | 2,5,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62185-56-2 |
Source


|
| Record name | 2,5,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
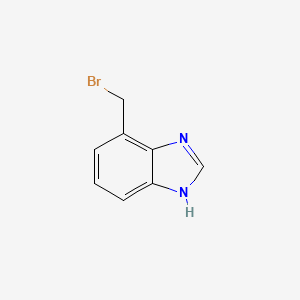

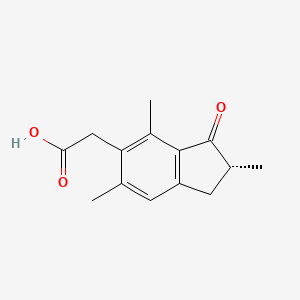
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
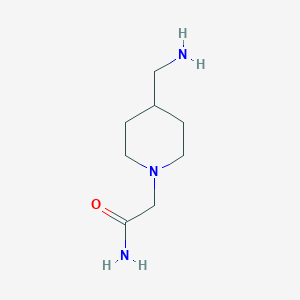

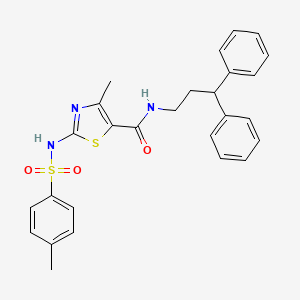
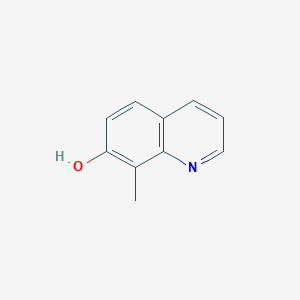
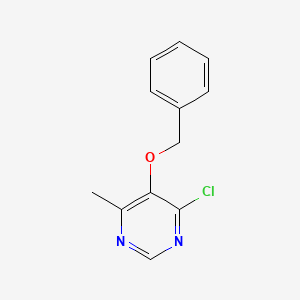
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)

